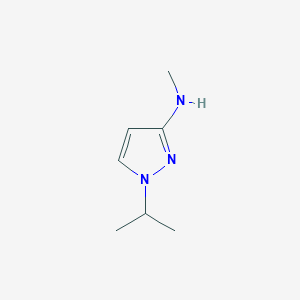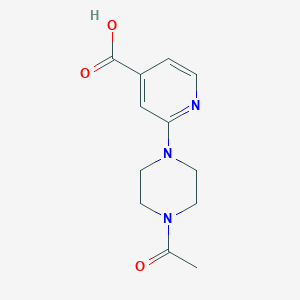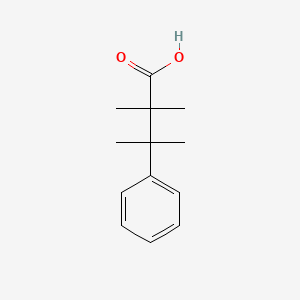![molecular formula C7H10F2S B13490748 6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
6,6-Difluorospiro[3.3]heptane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorospiro[3.3]heptane-2-thiol is a unique organofluorine compound characterized by its spirocyclic structure. This compound is notable for its conformationally restricted isostere of gem-difluorocycloalkanes, which makes it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorospiro[3.3]heptane-2-thiol typically involves a convergent synthesis strategy using a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthetic route includes several steps, often ranging from 6 to 10, and involves the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is generally carried out on a multigram scale. The process involves short reaction sequences and can produce up to 0.47 kg of the compound . The methodology is designed to be efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorospiro[3.3]heptane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group into a sulfonic acid or sulfoxide.
Reduction: Reducing agents can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
6,6-Difluorospiro[3.3]heptane-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Difluorospiro[3.3]heptane-2-thiol involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
- 6,6-Difluorospiro[3.3]heptane-2-methanol
Uniqueness
6,6-Difluorospiro[3.3]heptane-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its carboxylic acid and methanol counterparts. This makes it particularly useful in reactions requiring a thiol group, such as thiol-ene click chemistry .
Properties
Molecular Formula |
C7H10F2S |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6-thiol |
InChI |
InChI=1S/C7H10F2S/c8-7(9)3-6(4-7)1-5(10)2-6/h5,10H,1-4H2 |
InChI Key |
MEDKSOJUCKSVLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)





![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)


![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
